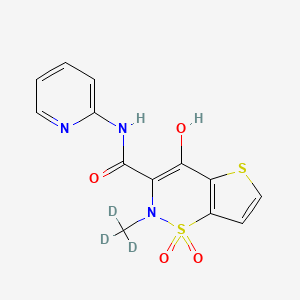
Cobalt(II) oxo pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) oxo pivalate is a dinuclear complex that is typically formed by the direct reaction of cobalt carbonate with pivalic acid, followed by crystallization from acetonitrile. Its structure features two cobalt(II) sites bridged by two carboxylates and an oxygen atom . This compound is known for its high volatility and simple vapor composition, making it a valuable precursor in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) oxo pivalate is synthesized by reacting cobalt carbonate with pivalic acid. The reaction is typically carried out in acetonitrile, followed by crystallization to obtain the dinuclear complex . The general reaction can be represented as: [ \text{CoCO}_3 + \text{C}_5\text{H}_9\text{O}_2\text{H} \rightarrow \text{Co}_2(\text{C}_5\text{H}_9\text{O}_2)_4\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves large-scale reactions of cobalt carbonate with pivalic acid under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) oxo pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where the pivalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
The major products formed from these reactions include various cobalt complexes with different ligands and oxidation states, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cobalt(II) oxo pivalate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the preparation of oxide films or coatings in chemical vapor deposition technologies.
Mechanism of Action
The mechanism of action of cobalt(II) oxo pivalate involves its ability to form coordination bonds with various ligands. The cobalt centers can undergo redox reactions, facilitating electron transfer processes. The compound’s high volatility and simple vapor composition make it effective in applications such as chemical vapor deposition .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) complex with acetate ligands.
Cobalt(II) chloride: A cobalt(II) complex with chloride ligands.
Cobalt(II) nitrate: A cobalt(II) complex with nitrate ligands.
Uniqueness
Cobalt(II) oxo pivalate is unique due to its dinuclear structure with two cobalt(II) sites bridged by carboxylates and an oxygen atom. This structure imparts specific chemical properties, such as high volatility and the ability to form stable coordination complexes .
Properties
Molecular Formula |
C60H131Co8O26+7 |
|---|---|
Molecular Weight |
1740.1 g/mol |
IUPAC Name |
cobalt;2,2-dimethylpropanoic acid;(1-hydroxy-2,2-dimethylpropylidene)oxidanium;dihydrate |
InChI |
InChI=1S/12C5H10O2.8Co.2H2O/c12*1-5(2,3)4(6)7;;;;;;;;;;/h12*1-3H3,(H,6,7);;;;;;;;;2*1H2/p+7 |
InChI Key |
GGMBWBVWRYBPPZ-UHFFFAOYSA-U |
Canonical SMILES |
CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.O.O.[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)






